molecular formula C15H14Cl2N4O2S B2568131 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 477853-03-5

2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2568131
CAS No.: 477853-03-5
M. Wt: 385.26
InChI Key: SSWUILAKZBWVMZ-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H14Cl2N4O2S and its molecular weight is 385.26. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide (CAS: 477853-03-5) is a synthetic derivative featuring a hydrazinecarbothioamide moiety, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14Cl2N4O2SC_{15}H_{14}Cl_{2}N_{4}O_{2}S with a molecular weight of 385.27 g/mol. The structure includes a pyridine ring and a hydrazinecarbothioamide group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMia PaCa-215Topoisomerase II inhibition
Compound BPANC-120Apoptosis induction
Target CompoundRKO18DNA intercalation

Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has also been explored. Studies have demonstrated that these compounds possess activity against Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress in microbial cells, leading to cell death.
  • DNA Interaction : The ability to intercalate into DNA has been proposed as a mechanism for antitumor activity.

Case Study 1: Antitumor Efficacy

In a study conducted by Shen et al., a series of hydrazine derivatives were synthesized and evaluated for their antitumor efficacy. The target compound exhibited comparable activity to established chemotherapeutics in vitro, suggesting its potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds against various pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Properties

IUPAC Name

1-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-14(23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWUILAKZBWVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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